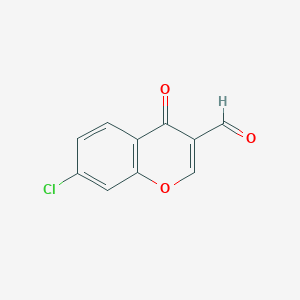

7-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

69155-79-9 |

|---|---|

Molekularformel |

C10H5ClO3 |

Molekulargewicht |

208.60 g/mol |

IUPAC-Name |

7-chloro-4-oxochromene-3-carbaldehyde |

InChI |

InChI=1S/C10H5ClO3/c11-7-1-2-8-9(3-7)14-5-6(4-12)10(8)13/h1-5H |

InChI-Schlüssel |

VGRJRNDUTLCELV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1Cl)OC=C(C2=O)C=O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Chromone 3 Carbaldehydes

Vilsmeier-Haack Formylation: Mechanistic Insights and Optimization for Chromone-3-Carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. It has proven to be a highly effective approach for the synthesis of chromone-3-carbaldehydes from the corresponding 2-hydroxyacetophenones.

The reaction typically involves the use of a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). The reaction proceeds through the formation of the Vilsmeier reagent, which then acts as the electrophile in an electrophilic aromatic substitution reaction with the activated aromatic ring of the 2-hydroxyacetophenone (B1195853). Subsequent hydrolysis of the resulting iminium ion intermediate yields the desired aldehyde.

A direct and efficient synthesis of 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde has been reported using this methodology. researchgate.net In this procedure, 4-chloro-2-hydroxyacetophenone is treated with a mixture of phosphorus oxychloride and N,N-dimethylformamide. The reaction is typically initiated at a low temperature (0 °C) and then allowed to proceed at room temperature for an extended period. The final product is obtained after quenching the reaction with water, leading to the precipitation of the desired this compound in high yield. researchgate.net

Table 1: Synthesis of this compound via Vilsmeier-Haack Reaction researchgate.net

| Starting Material | Reagents | Solvent | Reaction Time | Yield |

| 4-chloro-2-hydroxyacetophenone | POCl₃, DMF | DMF | 14 h | 85% |

Substrate Scope and Efficiency Considerations

The Vilsmeier-Haack reaction is generally applicable to a wide range of substituted 2-hydroxyacetophenones, allowing for the synthesis of various chromone-3-carbaldehydes. The efficiency of the reaction can be influenced by the nature and position of the substituents on the aromatic ring of the starting acetophenone (B1666503). Electron-donating groups on the aromatic ring tend to enhance the reactivity of the substrate towards electrophilic attack by the Vilsmeier reagent, often leading to higher yields and shorter reaction times. Conversely, strong electron-withdrawing groups may decrease the nucleophilicity of the aromatic ring, potentially requiring more forcing reaction conditions.

The presence of a halogen, such as the chloro group at the 7-position in the target molecule, is well-tolerated in the Vilsmeier-Haack reaction. The synthesis of various halogenated chromone-3-carbaldehydes has been successfully achieved using this method, highlighting its robustness and broad substrate scope.

Catalytic Systems and Reaction Condition Optimization

While the classical Vilsmeier-Haack reaction often employs stoichiometric amounts of the formylating and activating agents, recent research has focused on developing more sustainable and efficient catalytic versions. These efforts aim to reduce the amount of waste generated and simplify the purification process.

Optimization of reaction conditions, such as temperature, reaction time, and the ratio of reagents, is crucial for maximizing the yield and purity of the desired chromone-3-carbaldehyde. For the synthesis of this compound, a dropwise addition of phosphorus oxychloride at low temperature is employed to control the initial exothermic reaction. researchgate.net Subsequent stirring at room temperature for an extended period ensures the completion of the reaction. The use of an excess of the Vilsmeier reagent is common to drive the reaction to completion.

Multi-Component Reaction (MCR) Strategies for Chromene-3-Carbaldehyde Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly atom-economical and offer significant advantages in terms of efficiency and diversity-oriented synthesis. While specific MCRs for the direct synthesis of this compound are not extensively reported, the general principles of MCRs have been applied to the synthesis of various chromene scaffolds.

One-Pot Synthetic Approaches

One-pot syntheses, a hallmark of MCRs, streamline synthetic procedures by eliminating the need for isolation and purification of intermediates. This approach not only saves time and resources but also reduces the generation of chemical waste. Several one-pot methods have been developed for the synthesis of chromene derivatives, often involving the reaction of a salicylaldehyde (B1680747) derivative, a C-H activated compound, and another reactive species.

For instance, a one-pot, three-component reaction of 6-substituted chromone-3-carbaldehydes, β-naphthol, and dimedone in acetic acid has been reported to produce complex chromone-linked naphthopyrans. nih.gov Although this does not directly yield the target aldehyde, it demonstrates the utility of chromone-3-carbaldehydes as key building blocks in MCRs.

Solvent-Free and Environmentally Benign MCR Protocols

A growing area of research within MCRs is the development of solvent-free and environmentally benign protocols. These methods often utilize alternative energy sources like microwave irradiation or ultrasound to promote the reaction, reducing or eliminating the need for volatile and often toxic organic solvents.

While a specific solvent-free MCR for this compound has not been detailed, the synthesis of various 4H-chromene derivatives has been achieved under solvent-free conditions using nano-catalysts. sharif.edusharif.edu These approaches highlight the potential for developing greener MCR strategies for the synthesis of the target compound.

Green Chemistry Principles in Chromone (B188151) Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. This includes the use of renewable starting materials, atom-economical reactions, safer solvents, and energy-efficient reaction conditions.

The application of green chemistry principles to the synthesis of chromones and their derivatives is an active area of research. This includes the development of catalytic methods, the use of greener solvents like water or ionic liquids, and the application of alternative energy sources.

For example, the synthesis of flavones and chromones has been reported using recyclable heteropolyacids as catalysts in glycerol, a biodegradable and non-toxic solvent. researchgate.netnih.gov Microwave-assisted synthesis has also emerged as a powerful green tool for the synthesis of various heterocyclic compounds, including chromene derivatives, often leading to significantly reduced reaction times and improved yields. researchgate.netnih.gov Furthermore, ultrasound-assisted synthesis in aqueous media has been demonstrated as a simple and environmentally benign procedure for the preparation of 2-amino-4H-chromene derivatives. nih.gov

While specific green synthetic routes for this compound are yet to be extensively documented, the general advancements in green chromone synthesis provide a promising framework for the future development of more sustainable methods for its production. The exploration of catalytic Vilsmeier-Haack reactions, one-pot multi-component strategies in green solvents, and the use of alternative energy sources will be crucial in this endeavor.

Development of Sustainable Synthetic Routes and Methodologies

In response to the increasing demand for environmentally conscious chemical processes, "green" chemistry principles have been applied to the synthesis of chromones. ijrpc.com These methods prioritize the use of non-toxic catalysts, eco-friendly solvents, and energy-efficient techniques like microwave irradiation to reduce waste and environmental impact. scispace.comresearchgate.net

Key developments in sustainable chromone synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. ijrpc.com It has been successfully employed in the solvent-free synthesis of functionalized flavones and other chromone derivatives. ijrpc.comresearchgate.net This technique offers a facile and rapid protocol for obtaining various chromene structures. researchgate.net

Use of Recyclable Catalysts: Researchers have developed methods using reusable catalysts, such as o-benzenedisulfonimide (B1365397) or magnetic nanocatalysts like nano-kaoline/BF3/Fe3O4. researchgate.netsharif.edu These catalysts can be easily separated from the reaction mixture, for instance, by using an external magnet, and reused multiple times without significant loss of activity, making the process more economical and sustainable. sharif.edu

Ionic Liquids: Ionic liquids have been used as environmentally benign solvents and catalysts in chromone synthesis. researchgate.net Their low vapor pressure and thermal stability make them a safer alternative to volatile organic solvents. They can facilitate reactions like the Knoevenagel condensation followed by Michael addition to produce chromene derivatives in high yields. researchgate.net

Interactive Table: Sustainable Synthetic Methods for Chromone Derivatives

| Methodology | Key Features | Catalyst/Medium | Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Microwave Irradiation | Energy-efficient, rapid heating | Piperidine / Ionic Liquid | Microwave, solvent-free | Reduced reaction time, high yields (85%) | ijrpc.comresearchgate.net |

| Magnetic Nanocatalyst | Heterogeneous, recyclable catalyst | nano-kaoline/BF3/Fe3O4 | Solvent-free, mechanical stirring | Easy catalyst separation, reusability, high yields | sharif.edu |

| Ionic Liquid Catalysis | "Green" solvent and catalyst | 2-ethyl imidazolinium acetate | Reflux, 67.5 °C | Excellent yields (91-96%), solvent-free potential | researchgate.net |

Catalyst-Free and Solvent-Free Methodologies in Chromone Synthesis

A significant advancement in green chemistry is the development of reactions that proceed without any catalyst or solvent, which simplifies purification, reduces costs, and minimizes chemical waste. orientjchem.org

Solvent-Free Synthesis: Several reports describe the eco-friendly, solvent-free synthesis of chromone derivatives. ijrpc.com For instance, the reaction of aldehydes, malononitrile (B47326), and a C-H activated acid can be conducted under mechanical stirring with a recyclable nanocatalyst, eliminating the need for a solvent. sharif.edu Another approach involves the direct solvent-free synthesis of flavones under microwave irradiation. ijrpc.com

Catalyst-Free Synthesis: Multicomponent reactions for synthesizing chromene derivatives have been successfully carried out in the absence of a catalyst. orientjchem.org One such strategy involves the reaction of pyrazole (B372694) aldehydes, malononitrile, and dimedone in ethanol (B145695) at room temperature. orientjchem.org While ethanol is used as a solvent, the absence of a traditional catalyst makes this method advantageous. Furthermore, catalyst-free synthesis of chromene derivatives has been achieved using ultrasound irradiation in aqueous ethanol, highlighting another green and efficient protocol. orientjchem.orgdntb.gov.ua These methods are noted for their mild conditions, quicker reaction times, high yields, and simple experimental procedures. orientjchem.org

Interactive Table: Catalyst-Free and Solvent-Free Methodologies

| Methodology | Key Features | Reaction Conditions | Outcome | Reference |

|---|---|---|---|---|

| Ultrasound Irradiation | Catalyst-free | Aqueous ethanol | Efficient synthesis of chromene carboxylates | dntb.gov.ua |

| Solvent-Free Microwave | Catalyst-free, solvent-free | Microwave irradiation | Direct synthesis of functionalized flavones | ijrpc.com |

| Multicomponent Reaction | Catalyst-free | Ethanol, room temperature | High yields, simple purification, eco-friendly | orientjchem.org |

Comparative Analysis of Synthetic Routes: Academic Advantages and Limitations

The synthesis of this compound and its analogs is most commonly achieved via the Vilsmeier-Haack reaction. However, other classical methods also exist, each with distinct advantages and limitations from an academic and research perspective.

Vilsmeier-Haack Reaction: This is a widely used method for the formylation of activated aromatic compounds. For the synthesis of this compound, the starting material is typically a substituted 2-hydroxyacetophenone, such as 4-chloro-2-hydroxyacetophenone. nih.gov The acetophenone is treated with a Vilsmeier reagent, which is formed from a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). nih.govresearchgate.net This reaction introduces the formyl group (-CHO) at the 3-position while simultaneously effecting ring closure to form the chromone skeleton. ijrar.orgsemanticscholar.org

Advantages:

Directness: It provides a direct and efficient route to 3-formylchromones from readily available 2-hydroxyacetophenones. semanticscholar.org

Good Yields: For many substrates, this method provides good to excellent yields. The synthesis of this compound, for example, was reported with an 85% yield. nih.gov A range of 46-94% has been reported for various chromone-3-carbaldehyde analogues. semanticscholar.org

Applicability: The method is applicable to a variety of substituted acetophenones, allowing for the creation of a diverse library of chromone derivatives. researchgate.net

Limitations:

Harsh Reagents: The reaction uses phosphorus oxychloride, a corrosive and hazardous reagent, requiring careful handling. ijrpc.comnih.gov

Reaction Conditions: The process can involve long reaction times, sometimes requiring stirring overnight. nih.govijrar.org

Side Products and Yield: Some literature reports note that the method can suffer from poor yields and the formation of side products, which can complicate purification. ijrar.org

Other Synthetic Routes:

Kostanecki-Robinson Reaction: This classical method involves the reaction of a 2'-hydroxyacetophenone (B8834) with an anhydride (B1165640) to form the chromone core. ijrar.org While historically significant, it is less direct for producing 3-formyl derivatives and may require additional functional group manipulation.

Claisen Condensation: This route involves an intramolecular condensation of molecules that can be obtained via a Baker–Venkataraman rearrangement. ijrpc.com It is a fundamental method for forming the pyranone ring but often requires harsh acidic or basic conditions for the final ring closure step. ijrpc.com

Interactive Table: Comparative Analysis of Synthetic Routes for Chromones

| Synthetic Route | Description | Academic Advantages | Academic Limitations | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Reaction | Formylation and cyclization of a 2-hydroxyacetophenone using POCl3/DMF. | Direct route to 3-formylchromones; good yields for specific substrates (up to 94%). | Uses harsh/corrosive reagents (POCl3); can have long reaction times and potential for side products. | nih.govijrar.orgsemanticscholar.org |

| Kostanecki-Robinson Reaction | Reaction of a 2'-hydroxyacetophenone with an anhydride. | A classical, well-established method. | Less direct for 3-formyl derivatives; may require multiple steps. | ijrar.org |

| Claisen Condensation | Intramolecular condensation, often following a Baker–Venkataraman rearrangement. | Fundamental method for pyranone ring formation. | Often requires harsh acidic or basic conditions for cyclization. | ijrpc.com |

Chemical Transformations and Derivatization Strategies of Chromone 3 Carbaldehydes

Reactions Involving the Aldehyde Functionality of Chromone-3-Carbaldehydes

The aldehyde group at the C-3 position of the chromone (B188151) scaffold is highly reactive towards nucleophiles, making it a focal point for derivatization. Its electrophilicity is enhanced by the electron-withdrawing nature of the adjacent C4-carbonyl group.

Condensation Reactions with Amines and Hydrazines: Formation of Imines and Hydrazones

The formyl group of 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde readily undergoes condensation reactions with primary amines and hydrazine (B178648) derivatives to form the corresponding imines (Schiff bases) and hydrazones. These reactions typically proceed by nucleophilic attack of the nitrogen atom on the aldehyde carbon, followed by dehydration.

For instance, the reaction of 4-oxo-4H-chromene-3-carbaldehyde with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile in toluene (B28343) with a catalytic amount of sodium hydroxide (B78521) yields the corresponding imine. mdpi.com It is well-established that chromone-3-carbaldehydes, including chloro-substituted analogues, react with hydrazine derivatives such as thiosemicarbazide (B42300) to produce chromonyl thiosemicarbazones in high yields. rsc.orgbldpharm.com These reactions demonstrate the general applicability of the aldehyde group for forming C=N bonds, providing a gateway to a wide array of derivatives.

Table 1: Condensation Reactions of Chromone-3-Carbaldehydes

| Starting Aldehyde | Reagent | Product Type | Reference(s) |

| 4-Oxo-4H-chromene-3-carbaldehyde | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Imine | mdpi.com |

| 4-Oxo-4H-chromene-3-carbaldehyde | Thiosemicarbazide | Hydrazone (Thiosemicarbazone) | rsc.org |

| 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde | N-Ethylthiosemicarbazide | Hydrazone (Thiosemicarbazone) | bldpharm.com |

Oxidation Pathways to Chromone-3-Carboxylic Acids

The aldehyde functionality of this compound can be selectively oxidized to the corresponding carboxylic acid, 7-Chloro-4-oxo-4H-chromene-3-carboxylic acid. This transformation is a key step in the synthesis of various chromone-based amides and esters. A common and efficient method for this oxidation involves the use of sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger, such as sulfamic acid. nih.gov This method has been successfully applied to a range of substituted chromone-3-carbaldehydes, including the 6-chloro isomer, affording the desired carboxylic acids in good yields. nih.gov The synthesis of the related 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid further confirms the viability of this synthetic route for halogenated chromones. chemicalpapers.com

Table 2: Oxidation of Chromone-3-Carbaldehydes

| Starting Aldehyde | Reagents | Product | Reference(s) |

| 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde | Sodium Chlorite, Sulfamic Acid | 6-Chloro-4-oxo-4H-chromene-3-carboxylic acid | nih.gov |

| General Chromone-3-carbaldehydes | Sodium Chlorite, Sulfamic Acid | Chromone-3-carboxylic acids | nih.gov |

Reduction Reactions of the Aldehyde Group

The aldehyde group can be reduced to a primary alcohol, yielding 3-(hydroxymethyl)-7-chloro-4H-chromen-4-one. This reaction provides access to another class of versatile intermediates. Standard hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are commonly used for the selective reduction of aldehydes and ketones. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion to the aldehyde's carbonyl carbon. masterorganicchemistry.com The synthesis of various 3-(hydroxymethyl)-4H-chromen-4-ones, including a 7-methoxy substituted analog, has been reported, indicating that this transformation is feasible on the chromone scaffold. researchgate.net This suggests that this compound can be effectively converted to its corresponding alcohol derivative using these established methods.

Table 3: General Reduction of Aldehydes

| Reactant Type | Reagent | Product Type | Reference(s) |

| Aldehydes | Sodium Borohydride (NaBH₄) | Primary Alcohols | masterorganicchemistry.commasterorganicchemistry.com |

| Ketones | Sodium Borohydride (NaBH₄) | Secondary Alcohols | masterorganicchemistry.com |

| 7-Methoxy-4-oxo-4H-chromene-3-carbaldehyde | (Not specified, inferred reduction) | 3-(Hydroxymethyl)-7-methoxy-4H-chromen-4-one | researchgate.net |

Utility as a Synthon for Fused Heterocyclic Systems

This compound is a valuable synthon for constructing polycyclic heterocyclic systems where the chromone core is fused to other rings like pyrroles, pyridines, and quinolines.

Synthesis of Novel Chromonyl Pyrroles, Pyridines, and Quinolines

The aldehyde functionality is a key handle for annulation reactions to build additional heterocyclic rings.

Quinolines: Fused quinoline (B57606) systems can be synthesized from chromone-3-carbaldehyde precursors. For example, related 4-chloro-2-oxo-2H-chromene-3-carbaldehydes react with aryl isocyanides to produce chromeno[4,3-b]quinolin-6-ones. mdpi.com Another established route involves the condensation of a chromene aldehyde with an aniline (B41778) derivative, which proceeds through an imine intermediate that subsequently cyclizes to form a chromeno[3,4-c]quinoline scaffold. researchgate.net

Pyridines: Fused pyridine (B92270) rings can be constructed via Knoevenagel condensation of the aldehyde with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, followed by cyclization. This strategy is well-documented for structurally similar aldehydes, such as 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, which react with various active methylene compounds to form chalcone-like intermediates that can be cyclized to build fused pyridine or pyran rings. chemicalpapers.com

Pyrroles: The synthesis of chromone-fused pyrroles can be achieved through multi-component reactions. For instance, the [3+2] cycloaddition reaction between a chromene-3-carbaldehyde, an amino acid (like proline), and an isatin (B1672199) derivative generates complex spiro-fused pyrrolidine (B122466) systems, demonstrating a pathway to pyrrole-containing architectures. nih.gov

Intramolecular Cyclization and Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The aldehyde group of this compound or its derivatives can participate in intramolecular cyclization and intermolecular cycloaddition reactions to generate complex heterocyclic frameworks.

A prominent example is the 1,3-dipolar cycloaddition. rsc.org The aldehyde can be converted into a nitrone by reaction with an N-substituted hydroxylamine (B1172632). This nitrone, a 1,3-dipole, can then react with various dipolarophiles (e.g., alkenes, alkynes) in a [3+2] cycloaddition to form isoxazolidine (B1194047) or isoxazoline (B3343090) rings. researchgate.net This approach is a powerful tool for creating five-membered heterocycles with high stereocontrol. rsc.orgmdpi.com

Furthermore, direct reaction of a related compound, 4-chloro-3-formylcoumarin, with hydroxylamine hydrochloride can lead to an intramolecular cyclization of the intermediate oxime, forming a 4H-chromeno[3,4-d]isoxazol-4-one. orientjchem.org This reaction highlights the potential of the 3-formylchromone scaffold to undergo annulation reactions to produce fused isoxazole (B147169) systems directly.

Baylis-Hillman Reactions and Formation of Tricyclic Chromone Derivatives

The Baylis-Hillman reaction is a potent carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, such as an aldehyde, under the catalysis of a tertiary amine or phosphine. organic-chemistry.orgnih.gov The reaction mechanism involves the addition of the catalyst (e.g., DABCO) to the activated alkene, creating a nucleophilic zwitterion which then attacks the aldehyde carbonyl group. organic-chemistry.org A subsequent elimination of the catalyst yields a densely functionalized allylic alcohol derivative. organic-chemistry.org

While the Baylis-Hillman reaction is widely applied to various aldehydes, its specific application to this compound is not extensively detailed in dedicated studies. However, the reactivity of the formyl group at the C-3 position of the chromone ring makes it a suitable candidate for this transformation. The electrophilicity of the aldehyde is a key factor, and studies on similarly structured heterocyclic aldehydes, like pyrazolecarbaldehydes, show that the electronic environment of the ring significantly influences reaction rates. semanticscholar.org For instance, the reaction has been successfully applied to other chloro-substituted heterocyclic systems, such as 7-chloroquinoline (B30040) derivatives, to produce functionalized adducts. scielo.br

The multifunctional products obtained from the Baylis-Hillman reaction can serve as precursors for more complex structures. The transformation of 3-formylchromones, in general, is recognized as a pathway toward constructing fused heterocyclic systems. eurjchem.com These reactions often proceed through condensation with the aldehyde, followed by a nucleophilic attack at the C-2 position of the chromone ring, leading to cyclization and the formation of tricyclic scaffolds. eurjchem.com

Formation of Complex Hybrid Scaffolds Incorporating the Chromone Moiety

The aldehyde functional group of this compound is a key anchor point for building larger, more complex molecular architectures. These hybrid scaffolds often combine the chromone core with other pharmacologically relevant heterocycles.

Synthesis of Chromonyl Chalcones and Related Derivatives

Chromonyl chalcones are synthesized through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aldehyde and a ketone. In this context, this compound serves as the aldehyde component, reacting with a variety of substituted acetophenones.

The reaction is typically carried out in the presence of a base, such as aqueous sodium or potassium hydroxide, in an alcohol solvent. The base deprotonates the α-carbon of the acetophenone (B1666503), generating an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the this compound. The resulting aldol (B89426) adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, known as a chromonyl chalcone (B49325). This method is analogous to the synthesis of other chalcone derivatives where ortho-hydroxychalcones are used as precursors for chromene synthesis. beilstein-journals.org The general applicability of this condensation allows for the incorporation of various substituents on the phenyl ring of the acetophenone, leading to a diverse library of chromonyl chalcone derivatives.

Derivatization to Thiazolyl Hydrazone Derivatives

The synthesis of thiazolyl hydrazone derivatives from this compound is a multi-step process that creates a hybrid molecule containing both a chromone and a thiazole (B1198619) ring linked by a hydrazone bridge.

The synthetic route involves two primary steps:

Formation of Thiosemicarbazone: The aldehyde group of this compound is first condensed with thiosemicarbazide. This reaction, typically performed in an alcoholic solvent with an acid catalyst, yields the corresponding this compound thiosemicarbazone. This intermediate is analogous to thiosemicarbazones prepared from the closely related 6-chloro-4-oxo-4H-chromene-3-carbaldehyde. sigmaaldrich.com

Thiazole Ring Formation: The resulting thiosemicarbazone is then subjected to a Hantzsch-type cyclization with an α-haloketone, such as a substituted phenacyl bromide. chemmethod.com The reaction proceeds via nucleophilic attack of the sulfur atom of the thiosemicarbazone onto the α-carbon of the phenacyl bromide, followed by intramolecular condensation and dehydration to form the 2,4-disubstituted thiazole ring. chemmethod.comresearchgate.net This sequence provides a versatile method for producing a range of thiazolyl hydrazone derivatives with varied substitution patterns on the thiazole moiety.

Preparation of Chromone-Carboxamide Analogs

The preparation of chromone-carboxamide analogs from this compound involves a two-step synthetic sequence: oxidation of the aldehyde followed by amidation.

Oxidation to Carboxylic Acid: The first step is the oxidation of the formyl group at the C-3 position to a carboxylic acid. This transformation yields 7-chloro-4-oxo-4H-chromene-3-carboxylic acid . nih.gov This oxidation can be achieved using various oxidizing agents under controlled conditions. The resulting carboxylic acid is a stable, isolable intermediate. nih.gov

Amide Formation: The synthesized 7-chloro-4-oxo-4H-chromene-3-carboxylic acid is then coupled with a desired primary or secondary amine to form the corresponding carboxamide. The reaction typically requires the activation of the carboxylic acid, which can be accomplished by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂), or by using standard peptide coupling agents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). rsc.org The activated species then reacts with the amine, often in the presence of a non-nucleophilic base like triethylamine, to afford the final 7-chloro-4-oxo-4H-chromene-3-carboxamide analog. rsc.orgmdpi.com This method provides a reliable route to a wide array of N-substituted chromone-carboxamides.

Advanced Spectroscopic and Computational Characterization of 7 Chloro 4 Oxo 4h Chromene 3 Carbaldehyde and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, the connectivity and spatial relationship of atoms can be mapped out.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde, the spectrum, recorded in CDCl₃, shows distinct signals for each proton, confirming the proposed structure. nih.gov The aldehyde proton appears as a singlet at a very downfield chemical shift (10.37 ppm) due to the strong deshielding effect of the carbonyl group. nih.gov The proton at position 2 (H-2) of the chromene ring also appears as a singlet at 8.52 ppm. nih.gov The aromatic protons on the benzene (B151609) ring appear as a set of doublets and a singlet, corresponding to H-5, H-6, and H-8, confirming the 7-chloro substitution pattern. nih.gov Specifically, the proton at H-5 resonates at 8.24 ppm and is coupled to H-6, while H-8 appears as a singlet at 7.57 ppm. nih.gov

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | 10.37 | s | - |

| H-2 | 8.52 | s | - |

| H-5 | 8.24 | d | 8.8 |

| H-8 | 7.57 | s | - |

| H-6 | 7.48 | d | 8.8 |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. While specific experimental data for the title compound is not widely published, data from the parent compound, 3-formylchromone spectrabase.com, and related analogs rsc.org allow for a reliable prediction of the chemical shifts. The carbon atoms of the two carbonyl groups (C-4 and the aldehyde) are expected to be the most downfield, typically appearing in the 175-190 ppm range. Aromatic and olefinic carbons would be found between 110-160 ppm, with carbons directly attached to the chlorine atom or the ring oxygen showing distinct shifts.

| Carbon Atom | Predicted Chemical Shift Range (δ, ppm) |

|---|---|

| CHO | 185 - 190 |

| C-2 | 155 - 160 |

| C-3 | 120 - 125 |

| C-4 | 175 - 180 |

| C-4a | 123 - 128 |

| C-5 | 126 - 130 |

| C-6 | 125 - 129 |

| C-7 | 135 - 140 |

| C-8 | 118 - 122 |

| C-8a | 154 - 158 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules. wikipedia.org

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com For this compound, a COSY spectrum would show a cross-peak between the signals of H-5 (8.24 ppm) and H-6 (7.48 ppm), confirming their vicinity (three-bond coupling) on the aromatic ring. The other protons, which are singlets in the 1D spectrum (aldehyde, H-2, H-8), would not show COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence) maps direct one-bond correlations between protons and the carbons they are attached to. wikipedia.org An HSQC spectrum would show cross-peaks connecting the signal of each proton to its corresponding carbon atom, for instance, linking the ¹H signal at 8.52 ppm to the C-2 carbon signal, and the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (typically 2-3 bond) couplings between protons and carbons. This is particularly powerful for connecting different parts of a molecule. Key expected HMBC correlations for the title compound would include:

The aldehyde proton (10.37 ppm) showing correlations to C-3 and C-2.

The H-2 proton (8.52 ppm) showing correlations to C-3, C-4, and C-8a.

The H-5 proton (8.24 ppm) correlating with C-4, C-7, and C-8a.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy is sensitive to polar bonds. The FT-IR spectrum of this compound is expected to be dominated by strong absorption bands from the two carbonyl groups. The C=O stretching vibration of the ketone at C-4 typically appears around 1630-1650 cm⁻¹, while the aldehyde C=O stretch is expected at a higher frequency, around 1680-1700 cm⁻¹. Other key bands include aromatic C=C stretching (1450-1600 cm⁻¹), C-O-C stretching of the pyran ring (1200-1300 cm⁻¹), and the C-Cl stretching vibration (700-800 cm⁻¹).

Raman Spectroscopy is a complementary technique that is particularly sensitive to non-polar, symmetric bonds and aromatic systems. youtube.comyoutube.com The Raman spectrum would also show the characteristic C=O and C=C stretching vibrations, which can help differentiate the compound from its isomers. nih.govspectroscopyonline.com Because Raman spectroscopy is insensitive to water, it can be a powerful tool for analyzing samples in various states. youtube.com The symmetric vibrations of the fused ring system would be prominent in the Raman spectrum. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aldehyde C-H Stretch | 2820-2850, 2720-2750 | FT-IR |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| Aldehyde C=O Stretch | 1680-1700 | FT-IR, Raman |

| Ketone C=O Stretch (C-4) | 1630-1650 | FT-IR, Raman |

| Aromatic/Olefinic C=C Stretch | 1450-1620 | FT-IR, Raman |

| Ether C-O-C Stretch | 1200-1300 | FT-IR |

| C-Cl Stretch | 700-800 | FT-IR |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.

ESI-MS is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation, making it ideal for determining the molecular mass. spectroscopyonline.comucsb.edu Analysis of this compound using Direct Analysis in Real Time (DART) mass spectrometry, a technique similar to ESI, showed a protonated molecular ion [M+H]⁺ at m/z 209.029. nih.gov This is in close agreement with the calculated value of 209.001 for the formula C₁₀H₆ClO₃⁺, confirming the molecular formula. nih.gov

While soft ionization methods yield the parent ion, fragmentation analysis (MS/MS) can reveal structural details. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes. Typical fragmentation pathways for chromones involve the retro-Diels-Alder reaction, leading to the cleavage of the pyran ring. Loss of small neutral molecules like CO and HCl are also common fragmentation patterns for such structures.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined and shows that the molecule is essentially planar. nih.govnih.gov The root-mean-square deviation for all non-hydrogen atoms is 0.0592 Å. nih.gov The crystal structure is triclinic, belonging to the P-1 space group. nih.gov

In the crystal, molecules are organized into a three-dimensional architecture through a combination of hydrogen bonds and other non-covalent interactions. nih.gov C–H···O hydrogen bonds link molecules into tetrads. nih.gov These tetrads are further assembled by π-π stacking interactions between the pyran rings of adjacent molecules, with a centroid-to-centroid distance of 3.823 Å. nih.gov Additionally, van der Waals contacts are observed between the chlorine atoms of neighboring molecules, with a Cl···Cl distance of 3.4483 Å. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₅ClO₃ |

| Formula Weight | 208.60 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.823 (2) |

| b (Å) | 5.973 (3) |

| c (Å) | 18.386 (8) |

| α (°) | 85.99 (4) |

| β (°) | 87.74 (4) |

| γ (°) | 86.58 (4) |

| Volume (ų) | 417.8 (4) |

| Z | 2 |

| Temperature (K) | 100 |

Analysis of Molecular Planarity and Dihedral Angles

In a related compound, 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde, the non-hydrogen atoms of the 4H-chromene ring are also essentially coplanar, with an r.m.s. deviation of 0.0188 Å. The dihedral angle between the chromone (B188151) least-square plane and the formyl C2–C10–O3 plane in this dichlorinated analog is 6.76 (3)°. For 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde, the non-hydrogen atoms are likewise coplanar with an r.m.s. deviation of 0.0336 Å. nih.gov

Table 1: Selected Planarity and Dihedral Angle Data for Substituted Chromone Derivatives

| Compound | RMS Deviation (non-H atoms) (Å) | Largest Deviation Atom | Dihedral Angle (Chromone & Formyl Plane) (°) |

| This compound | 0.0592 nih.gov | Carbonyl Oxygen (0.1792) nih.gov | Not specified |

| 6,7-Dichloro-4-oxo-4H-chromene-3-carbaldehyde | 0.0188 | Pyran C=O Carbon (0.043) | 6.76 (3) |

| 6-Chloro-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde | 0.0336 nih.gov | Benzene-ring C atom (0.062) | Not specified |

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

In the crystalline state, the molecules of this compound are organized into a three-dimensional architecture through a network of intermolecular interactions. nih.gov Weak C—H⋯O hydrogen bonds link the molecules into tetrads. These tetrads are then assembled through π-π stacking interactions, with a centroid-centroid distance of 3.823 (3) Å between the pyran rings of adjacent molecules. nih.gov

This combination of hydrogen bonding and π-π stacking is a common motif in the crystal packing of chromone derivatives. For instance, in 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde, molecules are linked through stacking interactions with a centroid–centroid distance of 3.958 (3) Å between the benzene and pyran rings. nih.gov Similarly, 7-fluoro-4-oxochromene-3-carbaldehyde exhibits intermolecular C—H⋯O hydrogen bonds that form supramolecular ribbons, which are then stacked. researchgate.net

Table 2: Intermolecular Interaction Data for Substituted Chromone Derivatives

| Compound | Interaction Type | Key Distances (Å) |

| This compound | C—H⋯O Hydrogen Bonds | Not specified |

| π-π Stacking (pyran-pyran) | 3.823 (3) nih.gov | |

| 6,7-Dichloro-4-oxo-4H-chromene-3-carbaldehyde | C—H⋯O Hydrogen Bonds | Not specified |

| π-π Stacking (benzene-benzene) | 3.769 (2) | |

| 6-Chloro-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde | π-π Stacking (benzene-pyran) | 3.958 (3) nih.gov |

Halogen Bonding Interactions in Substituted Chromone Derivatives

Halogen bonding is a significant non-covalent interaction that can influence the crystal packing and biological activity of halogenated compounds. In the case of this compound, no significant short contacts indicative of halogen bonding are observed for the chlorine atom at the 7-position. Instead, van der Waals contacts are found between the chlorine atoms of adjacent molecules, with a Cl⋯Cl distance of 3.4483 (16) Å. nih.gov

This is in contrast to other chlorinated 3-formylchromone derivatives where halogen bonding plays a more prominent role. For example, in 6,8-dichloro-4-oxochromene-3-carbaldehyde, a halogen bond is observed between the formyl oxygen atom and the chlorine atom at the 8-position. This compound also exhibits type I halogen-halogen interactions between the chlorine atoms at the 6-position. nih.gov The absence of a strong halogen bond in the 7-chloro derivative highlights how the position of the halogen substituent can significantly impact the intermolecular interactions. nih.gov Studies on other halogenated derivatives, such as those with iodine, have shown the formation of halogen bonds between the iodine atom and the formyl oxygen. nih.gov

Quantum Chemical and Computational Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a theoretical framework for understanding the structural and electronic properties of this compound and its analogs at the atomic level.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher reactivity and lower stability. nih.gov

For 3-formyl chromone derivatives, the HOMO-LUMO gap is a key indicator of their bioactive nature. Halogen substitutions can influence this gap; for example, in some halogen-derived inhibitors, substitutions were found to reduce the HOMO-LUMO energy gap, thereby increasing chemical reactivity. nih.gov DFT calculations on various substituted chromones have shown that the energy gap can be modulated by the nature and position of the substituents. nih.govnih.gov

Mulliken Atomic Charges and Molecular Electrostatic Potential (MEP) Mapping

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the distribution of electrons. In 3-formylchromone systems, calculations have shown that the pyrone-carbonyl group leads to a notable increase in the positive charge at the formyl carbon and a corresponding increase in the negative charge on the formyl oxygen. sciforum.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In general for chromone derivatives, the negative potential (red and yellow regions) is typically located around the electronegative oxygen atoms of the carbonyl and formyl groups, indicating these are sites for electrophilic attack. The positive potential (blue regions) is usually found around the hydrogen atoms. The specific MEP map for this compound would further elucidate the influence of the chlorine substituent on the molecule's reactivity profile.

Molecular Docking Studies for Ligand-Target Interaction Prediction in Theoretical Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the interaction between a ligand and its target protein at the atomic level. Such predictions include the binding energy, free energy, and stability of the complex, offering insights into the ligand's potential biological activity. While direct molecular docking studies on this compound are not extensively documented in the reviewed literature, research on analogous chromene-based compounds provides significant understanding of their potential ligand-target interactions. These studies highlight the versatility of the chromene scaffold in interacting with a variety of biological targets.

Research Findings on Analogs of this compound

Molecular docking investigations on various analogs of this compound have revealed their potential to interact with enzymes implicated in different diseases, including neurodegenerative disorders and bacterial infections.

One study focused on 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivatives as potential agents against Alzheimer's disease. mdpi.com The experimental results were complemented with molecular docking into the active sites of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), β-secretase (BACE-1), and lipoxygenase-15 (LOX-15). mdpi.com For instance, the analog 2-(4-Methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde (2f) was found to be deeply embedded into the active pocket of β-secretase. mdpi.com A comparative docking study with quercetin, a known inhibitor, showed that compound 2f had a more favorable placement within the active site. mdpi.com

Another area of investigation involves the antibacterial potential of chromene derivatives. In a study on spirooxindole pyrrolidine (B122466)/piperidine fused chromene aldehyde derivatives, molecular docking was employed to explore their interaction with bacterial DNA gyrase from Escherichia coli and Staphylococcus aureus. rsc.org The findings indicated a strong binding affinity for these compounds, with one derivative, compound 16a, exhibiting a binding affinity of -8.3 kcal/mol. rsc.org This suggests that these chromene analogs could act as inhibitors of DNA gyrase, a crucial enzyme for bacterial survival. rsc.org

Furthermore, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, another class of chromene analogs, have been synthesized and evaluated as potential anticancer and antioxidant agents. researchgate.net

These studies collectively underscore the value of molecular docking in elucidating the therapeutic potential of the chromene scaffold by predicting and analyzing the interactions with various biological targets.

Interactive Data Tables of Molecular Docking Results for Analogs

The following tables summarize the key findings from molecular docking studies on analogs of this compound.

Table 1: Molecular Docking of Furochromone Derivatives Against Alzheimer's Disease-Related Enzymes

| Compound | Target Enzyme | Binding Free Energy (kcal/mol) | Key Interacting Residues |

| 2-(4-Methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde (2f) | β-secretase (BACE-1) | Not explicitly stated in the provided text | Not explicitly stated in the provided text |

| Quercetin (Reference) | β-secretase (BACE-1) | -32.74 | Not explicitly stated in the provided text |

Source: MDPI mdpi.com

Table 2: Molecular Docking of Spiro-Chromene Derivatives Against Bacterial DNA Gyrase

| Compound | Target Organism | Target Enzyme | Binding Affinity (kcal/mol) |

| Compound 16a | Escherichia coli | DNA gyrase | -8.3 |

| Compound 16a | Staphylococcus aureus | DNA gyrase | -8.3 |

Source: New Journal of Chemistry rsc.org

Structure Activity Relationship Sar Studies and Molecular Design Principles for Chromone 3 Carbaldehyde Derivatives

Impact of Substituent Position and Electronic Effects on Molecular Interactions

The nature and position of substituents on the chromone (B188151) ring significantly influence the molecule's electronic distribution, which in turn governs its interactions with biological targets. The presence of electron-donating groups (EDG) or electron-withdrawing groups (EWG) can alter the electron density of the chromone system. nih.gov For instance, studies on 6-substituted-3-formyl chromone derivatives have shown that the introduction of substituents changes the HOMO-LUMO energy gap, a critical factor in determining chemical reactivity and stability. nih.gov

A narrow energy gap typically indicates higher reactivity, while a wider gap suggests greater stability. nih.gov The formyl group at the C-3 position, combined with the unsaturated keto function, creates multiple electron-deficient sites (C-2, C-4, and the aldehyde carbon), making the molecule susceptible to nucleophilic attack. nih.gov The electronic properties imparted by substituents on the benzene (B151609) ring can either enhance or diminish this reactivity, thereby modulating the compound's molecular interaction profile and biological activity. The structural diversity afforded by varying the type, number, and position of these substituents is a key strategy for tuning the pharmacological properties of chromone-based compounds. dergipark.org.tr

Role of Halogen Atoms in Modulating Molecular Interactions and Quantum-Chemical Parameters

Halogen atoms are frequently incorporated into drug candidates to enhance their pharmacological profiles, influencing factors like binding affinity, selectivity, and metabolic stability. researchgate.netnih.gov In the case of 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde, the chlorine atom at the C-7 position plays a distinct role in its intermolecular interactions.

Crystallographic studies of this compound reveal that while it does not form the short, characteristic Cl···O halogen bonds observed in some of its isomers (like 6,8-dichloro-4-oxochromene-3-carbaldehyde), it does engage in other significant non-covalent interactions. nih.govresearchgate.net Specifically, van der Waals contacts between chlorine atoms of adjacent molecules (Cl···Cl distance of 3.4483 Å) are observed, contributing to the crystal packing architecture. nih.govnih.gov This type of halogen···halogen interaction is a recognized force in crystal engineering. researchgate.net

| Compound | Chlorine Position(s) | Observed Halogen Interaction Type | Reference |

|---|---|---|---|

| 6,8-dichloro-4-oxochromene-3-carbaldehyde | C-6, C-8 | Halogen bond (Cl···O) and Halogen-Halogen (Cl···Cl) | nih.govresearchgate.net |

| 6-chloro-4-oxo-4H-chromene-3-carbaldehyde | C-6 | van der Waals contact (Cl···O) | nih.govresearchgate.net |

| 8-chloro-4-oxo-4H-chromene-3-carbaldehyde | C-8 | van der Waals contact (Cl···O) | nih.govresearchgate.net |

| This compound | C-7 | van der Waals contact (Cl···Cl) | nih.govresearchgate.net |

Conformational Flexibility and Its Influence on Molecular Recognition

The conformational state of a molecule is a critical determinant of its ability to bind to a biological target. A molecule must adopt a specific three-dimensional orientation to fit within a receptor's binding site. The core structure of this compound is the chromone ring system, which is inherently rigid.

X-ray crystallography data for this compound confirms that the molecule is essentially planar. nih.govnih.gov The root-mean-square deviation for all non-hydrogen atoms from the least-squares plane is a mere 0.0592 Å. nih.gov This planarity and conformational rigidity can be advantageous for molecular recognition, as it reduces the entropic penalty upon binding to a target protein. A rigid molecule does not need to expend as much energy to adopt the correct conformation for binding compared to a highly flexible molecule. However, this rigidity also means the molecule has fewer conformations available, which could limit its ability to adapt to different binding pocket shapes. Therefore, the planarity of the chromone scaffold is a key feature that must be considered in drug design, ensuring that the rigid structure is complementary to the topology of the intended target site.

Derivatization Strategies and Their Effects on Molecular Recognition Profiles (e.g., Hydrazones, Carboxamides)

The 3-carbaldehyde group of chromone derivatives is a highly versatile chemical handle for synthetic modification. semanticscholar.org Its reactivity allows for the creation of a wide array of derivatives, each with a unique molecular recognition profile. This derivatization is a primary strategy for exploring the SAR of the chromone scaffold and developing new therapeutic agents. semanticscholar.orguniven.ac.za

Common derivatization strategies include:

Oxidation and Amide Formation: The 3-carbaldehyde can be oxidized to a carboxylic acid. semanticscholar.orguniven.ac.za This acid can then be converted to an acid chloride and reacted with various amines to produce a library of chromone-3-carboxamides. semanticscholar.orguniven.ac.za This strategy introduces new hydrogen bond donors and acceptors and allows for the exploration of various substituents on the amine, altering the steric and electronic properties of the final compound.

Condensation Reactions: The aldehyde can undergo condensation reactions with nucleophiles. For example, reaction with thiazolidine-2,4-dione yields 5-((4-oxo-4H-chromen-3-yl)methylene)thiazolidine-2,4-dione derivatives. univen.ac.za Similarly, reactions with α-amino acids can generate azomethine ylides, leading to the formation of complex pyrrole (B145914) structures. researchgate.net

Hydrazone Formation: Reaction with hydrazines can produce hydrazone derivatives, which are known to be important pharmacophores in their own right.

Each of these strategies fundamentally alters the molecule's size, shape, and electronic features, thereby changing how it interacts with biological targets. By systematically synthesizing and testing these derivatives, researchers can identify which modifications lead to improved activity, selectivity, or other desirable pharmacological properties.

In Silico Approaches to Predict and Understand Structural Contributions to Activity

Computational, or in silico, methods are indispensable tools in modern drug discovery for predicting and rationalizing the activity of compounds like this compound and its derivatives. These approaches can screen virtual libraries, predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and provide deep insights into the structural basis of molecular recognition. nih.govmdpi.com

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For chromone derivatives, 2D and 3D-QSAR studies have been successfully employed to identify the key structural features required for specific biological effects, such as antioxidant or fungicidal activity. nih.govfrontiersin.org

In a typical QSAR study, various molecular descriptors are calculated for each compound. These can include electronic (e.g., dipole moment), steric (e.g., molecular volume), and thermodynamic parameters. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that correlates a selection of these descriptors with the observed activity. frontiersin.org

For example, a QSAR study on 3-iodochromone derivatives as potential fungicides found that descriptors such as DeltaEpsilonC (a quantum-chemical descriptor related to electronic energy), T_T_F_3 (a 2D descriptor counting specific atom triplets), and ZCompDipole (the Z component of the dipole moment) were major influencers of fungicidal activity. frontiersin.org Such models are evaluated by their statistical significance, with key metrics being the correlation coefficient (r²), which measures the goodness of fit, and the cross-validated correlation coefficient (q²), which assesses the model's predictive power. nih.govfrontiersin.orgresearchgate.net A robust and predictive QSAR model can guide the design of new, more potent derivatives by indicating which structural modifications are likely to be beneficial. nih.govresearchgate.net

| QSAR Model Type | Statistical Parameter | Reported Value | Significance |

|---|---|---|---|

| MLR (for Fungicidal Activity) | r² (Correlation Coefficient) | 0.943 | Indicates a very good fit of the model to the data. |

| q² (Cross-Validated r²) | 0.911 | Shows high internal predictive ability. | |

| r²_pred (External Validation) | 0.837 | Demonstrates good predictive power on an external test set. |

Data adapted from a QSAR study on 3-iodochromone derivatives. frontiersin.org

When the 3D structure of a biological target is unknown, ligand-based design methods like pharmacophore modeling are particularly valuable. A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. nih.gov

These models are generated by aligning a set of active molecules and identifying the common chemical features responsible for their activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov For example, a pharmacophore model developed for chromone-based anti-breast cancer agents could highlight the necessary spatial arrangement of an aromatic ring, a hydrogen bond acceptor (like the C-4 carbonyl oxygen), and a hydrophobic group for effective binding to the target receptor. nih.gov

Once a pharmacophore model is validated, it can be used as a 3D query to screen large virtual databases for new compounds that match the pharmacophoric features, potentially identifying novel chemical scaffolds with the desired activity. This approach allows chemists to focus their synthetic efforts on molecules with a higher probability of success.

Emerging Research Directions and Future Perspectives in Chromone 3 Carbaldehyde Chemistry

Development of Novel Heterocyclic Scaffolds with Tunable Physicochemical Properties

The inherent reactivity of the formyl and pyrone ring functionalities in 7-chloro-4-oxo-4H-chromene-3-carbaldehyde makes it an ideal precursor for the construction of a wide array of novel heterocyclic scaffolds. Researchers are actively exploring its utility in synthesizing fused and substituted heterocycles with the aim of fine-tuning their physicochemical properties for various applications, including medicinal chemistry and materials science.

Another important class of heterocycles being developed from this chromone (B188151) precursor are isoxazoles. The synthesis of 3,4,5-trisubstituted isoxazoles has been achieved through various synthetic strategies, including the reaction of the chromone with hydroxylamine (B1172632) hydrochloride. researchgate.net These reactions can sometimes proceed through complex mechanisms like the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement, leading to structurally diverse isoxazole (B147169) derivatives. researchgate.net The resulting isoxazoles, bearing the 2-hydroxyphenyl substituent derived from the chromone, are of interest for their potential biological activities. nih.gov

Below is a table summarizing some of the novel heterocyclic scaffolds synthesized from this compound and their potential applications.

| Heterocyclic Scaffold | Synthetic Precursors | Potential Applications |

| Pyrazoles | This compound, Hydrazine (B178648) derivatives | Antitumor, Anti-inflammatory, Antimicrobial nih.govresearchgate.net |

| Isoxazoles | This compound, Hydroxylamine hydrochloride | Antibacterial, Antinociceptive researchgate.netnih.gov |

| Pyrimidines | This compound, Aminopyrazole derivatives | Antitumor, Antiallergy nih.govresearchgate.net |

| Benzothiazoles | This compound, Aminobenzothiazoles | Antimicrobial, Antioxidant capes.gov.brallmultidisciplinaryjournal.com |

| Pyrimido[2,1-b]benzothiazoles | Curcumin-based derivatives | Antimicrobial rkmmanr.org |

Exploration of Diverse Reaction Pathways and Advanced Catalytic Systems

The exploration of diverse reaction pathways and the application of advanced catalytic systems are pivotal in expanding the synthetic utility of this compound. Researchers are moving beyond traditional condensation reactions to uncover novel transformations and improve the efficiency and selectivity of known processes.

One area of focus is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient and aligns with the principles of green chemistry. For instance, the one-pot, three-component synthesis of functionalized chromene carbonitriles has been reported using pyrazole (B372694) aldehydes, malononitrile (B47326), and a dimedone derivative in ethanol (B145695) at room temperature, without the need for a catalyst. orientjchem.org While this specific example doesn't directly use this compound, the principle is readily applicable. Such catalyst-free MCRs are highly desirable for their simplicity and reduced environmental impact. orientjchem.org

The development of novel catalytic systems is also a key research direction. Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts. For the synthesis of isoxazol-5(4H)-ones from aldehydes, hydroxylamine hydrochloride, and β-ketoesters, various organocatalysts like DABCO have been employed. researchgate.net The use of such catalysts can lead to higher yields and milder reaction conditions. The synthesis of chromenyl isoxazolones has been achieved via a one-pot multicomponent reaction using DABCO as an organocatalyst in refluxing ethanol. researchgate.net

Furthermore, the Vilsmeier-Haack reaction, a versatile method for the formylation of activated aromatic and heterocyclic compounds, is the key step in the synthesis of this compound itself from 4-chloro-2-hydroxyacetophenone. nih.govresearchgate.net The reaction involves the use of a Vilsmeier reagent, typically prepared from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). nih.gov Understanding and optimizing this reaction is crucial for the efficient production of the starting material.

The exploration of different reaction conditions, such as microwave irradiation, has also been shown to accelerate reaction times and improve yields in the synthesis of pyrimidine (B1678525) derivatives. researchgate.net The application of these advanced synthetic methods and catalytic systems to this compound is expected to unlock new reaction pathways and provide access to a wider range of novel heterocyclic compounds with potentially enhanced biological activities.

The following table provides examples of different reaction types and catalytic systems employed in the synthesis of heterocycles from chromone-3-carbaldehyde derivatives.

| Reaction Type | Catalytic System/Conditions | Product Class |

| Multicomponent Reaction | Catalyst-free, Ethanol, Room Temperature | Chromene carbonitriles orientjchem.org |

| Cyclocondensation | DABCO (organocatalyst), Refluxing Ethanol | Chromenyl isoxazolones researchgate.net |

| Vilsmeier-Haack Reaction | Phosphorus oxychloride, DMF | This compound nih.gov |

| Cyclization | Microwave irradiation | Pyrimidines researchgate.net |

| Suzuki Coupling | Palladium catalyst | Substituted pyrazoles beilstein-journals.org |

Integration of Advanced Characterization Techniques and Multiscale Computational Modeling for Deeper Understanding

A deeper understanding of the structural and electronic properties of this compound and its derivatives is being achieved through the integration of advanced characterization techniques and multiscale computational modeling. These approaches provide valuable insights into the molecule's behavior at the atomic level, which is crucial for rational drug design and the development of new materials.

X-ray crystallography has been instrumental in determining the precise three-dimensional structure of this compound. nih.govnih.gov These studies have revealed that the molecule is essentially planar, with all non-hydrogen atoms lying in roughly the same plane. nih.gov The crystal structure analysis also provides details on intermolecular interactions, such as C-H···O hydrogen bonds and van der Waals contacts between chlorine atoms, which govern the packing of the molecules in the solid state. nih.govnih.gov Understanding these interactions is important for predicting the crystal morphology and solid-state properties of the compound and its derivatives.

In addition to experimental techniques, computational modeling is playing an increasingly important role. Density Functional Theory (DFT) calculations can be used to predict various molecular properties, such as the electronic structure, vibrational frequencies, and reactivity of this compound. These calculations can help to rationalize the observed chemical reactivity and guide the design of new synthetic routes. For example, computational studies can be used to model the transition states of different reaction pathways, providing insights into the reaction mechanisms and predicting the most likely products.

Molecular docking studies are another powerful computational tool, particularly in the context of drug discovery. These studies can predict the binding affinity and orientation of a ligand, such as a derivative of this compound, within the active site of a biological target, such as an enzyme or receptor. This information is invaluable for understanding the structure-activity relationships of a series of compounds and for designing new molecules with improved biological activity. For instance, molecular docking has been used to rationalize the antitumor activity of certain 4H-chromene derivatives. researchgate.net

The combination of advanced characterization techniques and computational modeling provides a synergistic approach to understanding the properties and behavior of this compound and its derivatives. This integrated approach is essential for accelerating the discovery and development of new functional molecules based on this versatile scaffold.

The table below highlights the application of these advanced techniques in the study of chromone derivatives.

| Technique | Application | Insights Gained |

| X-ray Crystallography | Determination of 3D structure | Molecular geometry, intermolecular interactions, crystal packing nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation in solution | Confirmation of chemical structure, stereochemistry nih.gov |

| Mass Spectrometry (MS) | Determination of molecular weight and formula | Confirmation of molecular identity nih.gov |

| Computational Modeling (DFT) | Prediction of molecular properties | Electronic structure, reactivity, reaction mechanisms |

| Molecular Docking | Prediction of ligand-protein interactions | Binding modes, structure-activity relationships researchgate.net |

Continued Application of Green and Sustainable Synthesis Principles in Chromone Research

The principles of green and sustainable chemistry are increasingly being integrated into the synthesis of chromone derivatives, including those derived from this compound. This shift towards more environmentally friendly synthetic methods is driven by the need to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One of the key tenets of green chemistry is the use of alternative reaction media. Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. The development of synthetic methods that can be performed in water or aqueous media is a major goal in chromone research. For example, the synthesis of isoxazol-5(4H)-ones has been achieved in aqueous media using a biocatalyst, offering a green and efficient alternative to traditional organic solvents. researchgate.net

Another important aspect of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. Organocatalysts and biocatalysts are particularly attractive as they are often more environmentally benign than their metal-based counterparts. researchgate.net The use of reusable catalysts is also a key strategy for improving the sustainability of chemical processes.

Multicomponent reactions (MCRs) are inherently green as they combine several reaction steps into a single operation, reducing the need for purification of intermediates and minimizing solvent usage and waste generation. orientjchem.org The development of new MCRs for the synthesis of chromone-based heterocycles is an active area of research.

Furthermore, the use of energy-efficient reaction conditions, such as microwave irradiation or ultrasound, can significantly reduce reaction times and energy consumption. researchgate.net These techniques are being increasingly applied in the synthesis of chromone derivatives.

The synthesis of this compound itself can be made more sustainable by optimizing the reaction conditions to improve the yield and reduce the amount of waste generated. The Vilsmeier-Haack reaction, while effective, often uses stoichiometric amounts of phosphorus oxychloride, which can be corrosive and produce significant waste. nih.gov The development of catalytic versions of this reaction or alternative synthetic routes that avoid the use of such reagents would be a significant step towards a more sustainable synthesis of this important building block.

The continued application of these green and sustainable principles in chromone research will not only reduce the environmental impact of chemical synthesis but also lead to the development of more efficient and cost-effective methods for the production of valuable chromone-based compounds.

The following table summarizes some of the green and sustainable approaches being applied in chromone synthesis.

| Green Chemistry Principle | Application in Chromone Synthesis |

| Use of Alternative Solvents | Reactions in water or aqueous media researchgate.net |

| Use of Catalysts | Organocatalysis, biocatalysis, reusable catalysts researchgate.net |

| Atom Economy | Multicomponent reactions orientjchem.org |

| Energy Efficiency | Microwave-assisted synthesis, ultrasound irradiation researchgate.net |

| Waste Reduction | Catalytic reactions, optimization of reaction conditions nih.gov |

Design of Chromone-Based Tools for Chemical Biology Research (e.g., Fluorescent Probes for Biomolecular Interactions)

The unique photophysical properties of the chromone scaffold make it an attractive platform for the design of fluorescent probes for chemical biology research. These probes can be used to visualize and study a wide range of biological processes, such as biomolecular interactions, enzyme activity, and changes in the cellular environment.

The this compound core can be functionalized with various reporter groups and recognition elements to create highly specific fluorescent probes. The aldehyde group is a particularly useful handle for introducing these functionalities through reactions such as condensation with amines or hydrazines.

For example, a fluorescent probe for detecting a specific enzyme could be designed by attaching a substrate for that enzyme to the chromone scaffold. In the absence of the enzyme, the probe would be non-fluorescent or have low fluorescence. Upon enzymatic cleavage of the substrate, the chromone fluorophore would be released, leading to a significant increase in fluorescence intensity. This "turn-on" response allows for the sensitive and selective detection of the enzyme activity.

Similarly, fluorescent probes for detecting specific metal ions or small molecules can be designed by incorporating a chelating group that binds to the target analyte. The binding event would then modulate the fluorescence properties of the chromone core, providing a detectable signal.

The chlorine substituent at the 7-position of the chromone ring can also be exploited in the design of these probes. For instance, it could be used as a site for further chemical modification or to tune the photophysical properties of the fluorophore.

The development of chromone-based fluorescent probes is a rapidly growing area of research with significant potential for advancing our understanding of complex biological systems. The versatility of the this compound scaffold makes it an ideal starting point for the creation of a wide range of innovative tools for chemical biology. While direct examples of fluorescent probes derived specifically from this compound are not prevalent in the provided search results, the general principles of chromone-based probe design are well-established and readily applicable. The synthesis of vinyl-2H-chromene-3-carbonitriles with enhanced optical properties suggests the potential of chromone derivatives as dyes, a closely related application. orientjchem.org

The following table outlines the key components and design principles of chromone-based fluorescent probes.

| Component | Function | Example |

| Fluorophore | Emits light upon excitation | This compound core |

| Recognition Element | Binds to the target analyte | Enzyme substrate, metal chelator |

| Linker | Connects the fluorophore and recognition element | Alkyl chain, peptide |

| Quencher | Suppresses fluorescence in the "off" state | Dinitrophenyl group |

Q & A

Q. What are the established synthetic routes for 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde?

A common method involves reacting 4-chloro-2-hydroxyacetophenone with phosphoryl chloride (POCl₃) in N,N-dimethylformamide (DMF) at 0°C. After quenching with ice water, the product is extracted with ethyl acetate and crystallized from ethanol to yield pure crystals . Alternative routes for chromene carbaldehyde derivatives include oxidation of 4-oxo-4H-chromene-3-carboxylic acid using sodium chlorate in aqueous NaHSO₃, followed by recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- X-ray crystallography : Determines crystal packing, bond angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds and van der Waals contacts) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., δ ~10.0 ppm for the formyl proton) .

- IR spectroscopy : Peaks at ~1660–1680 cm⁻¹ indicate the carbonyl group .

- Melting point analysis : Verifies purity (e.g., 100–105°C for derivatives) .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its intermolecular interactions?

The compound crystallizes in a triclinic system (space group P1) with cell parameters a = 3.824 Å, b = 6.111 Å, c = 19.962 Å, and angles α = 81.83°, β = 88.82°, γ = 87.04° . Key interactions include:

- C–H···O hydrogen bonds : Link molecules into tetrads via translation and inversion symmetry, stabilizing the lattice .

- Stacking interactions : Centroid-to-centroid distances of 3.823 Å between pyran rings enhance stability .

- Halogen interactions : Unlike dichlorinated analogs (e.g., 6,8-dichloro derivatives), the 7-chloro substituent shows no short Cl···O contacts, highlighting positional effects on bonding .

Q. How do halogen bonding patterns differ between mono- and di-chlorinated chromene carbaldehydes?

- Dichlorinated derivatives (e.g., 6,8-dichloro): Exhibit strong Cl···O halogen bonding (2.8–3.0 Å) and Type I Cl···Cl interactions (3.3 Å) .

- Monochlorinated derivatives (e.g., 7-chloro): Lack short Cl···O contacts; instead, van der Waals interactions (Cl···Cl = 3.448 Å) dominate .

- Mixed halogen systems (e.g., 6-Cl-7-F): Show unsymmetrical Cl···F interactions (3.049 Å) due to σ-hole modulation by electron-withdrawing substituents .

Q. What experimental strategies resolve contradictions in crystallographic data for halogenated chromene derivatives?

- Comparative analysis : Contrast packing motifs across analogs (e.g., 6-chloro vs. 7-chloro derivatives) to identify substituent-dependent trends .

- Electron density mapping : Quantify σ-hole regions to predict halogen bonding potential .

- Temperature-dependent studies : Conduct crystallography at varying temperatures (e.g., 100 K) to assess thermal motion effects on bond distances .

Methodological Guidance

Q. How to design experiments probing the biological activity of 7-chloro-4-oxo-chromene derivatives?

- Structure-activity relationship (SAR) studies : Synthesize analogs with varying substituents (e.g., 6-methyl, 8-fluoro) and test against target enzymes .

- Docking simulations : Use crystal structure data to model interactions with protein active sites (e.g., kinases or oxidoreductases) .

- In vitro assays : Evaluate cytotoxicity, antioxidant capacity, or antimicrobial activity using standardized protocols (e.g., MTT assay for cell viability) .

Q. What precautions are necessary when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten